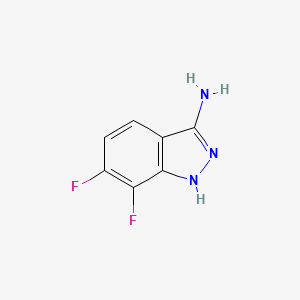

3-Amino-6,7-difluoro-1H-indazole

Vue d'ensemble

Description

3-Amino-6,7-difluoro-1H-indazole is a chemical compound with the formula C7H5F2N3 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular weight of 3-Amino-6,7-difluoro-1H-indazole is 169.13 . Its structure includes a six-membered benzene ring fused with a five-membered pyrazole ring .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, such as 3-Amino-6,7-difluoro-1H-indazole, can undergo various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Applications De Recherche Scientifique

Medicinal Chemistry

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . This makes them a significant focus in the field of medicinal chemistry .

Anti-Inflammatory Agents

Indazoles have been found to possess anti-inflammatory properties . For instance, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory experiments .

Antimicrobial Activity

Indazole compounds have been found to exhibit antimicrobial properties . This makes them a potential candidate for the development of new antimicrobial drugs .

Anti-HIV Agents

Indazoles have also been found to possess anti-HIV activities . This suggests that they could be used in the development of drugs for the treatment of HIV .

Anticancer Agents

Indazoles have shown promise as anticancer agents . For example, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide have been found to inhibit cell growth of many neoplastic cell lines .

Hypoglycemic Agents

Indazoles have been found to possess hypoglycemic activities . This suggests that they could be used in the development of drugs for the treatment of diabetes .

Antiprotozoal Agents

Indazoles have been found to possess antiprotozoal activities . This suggests that they could be used in the development of drugs for the treatment of protozoal infections .

Antihypertensive Agents

Indazoles have been found to possess antihypertensive activities . This suggests that they could be used in the development of drugs for the treatment of hypertension .

Mécanisme D'action

While the specific mechanism of action for 3-Amino-6,7-difluoro-1H-indazole is not mentioned in the search results, indazole derivatives are known to have a wide variety of medicinal applications . They can act as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Safety and Hazards

The safety data sheet for a similar compound, 7-Amino-1H-indazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in a well-ventilated area .

Orientations Futures

Indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, have potential for further development as medicinal agents . For instance, one study found that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells . This suggests that 3-Amino-6,7-difluoro-1H-indazole and similar compounds could be promising candidates for future anticancer research .

Propriétés

IUPAC Name |

6,7-difluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCNLECORJCINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NN2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439179 | |

| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6,7-difluoro-1H-indazole | |

CAS RN |

706805-37-0 | |

| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)